(S)-Ethyl 3-(piperidin-2-yl)benzoate
Description
(S)-Ethyl 3-(piperidin-2-yl)benzoate is a chiral ester derivative featuring a benzoate scaffold substituted at the meta position with a piperidin-2-yl group. The stereochemistry (S-configuration) at the piperidine ring likely influences its physicochemical properties and biological interactions. Piperidine derivatives are widely explored in medicinal chemistry due to their ability to modulate central nervous system (CNS) targets, enzyme inhibition, and antimicrobial activity .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl 3-[(2S)-piperidin-2-yl]benzoate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)12-7-5-6-11(10-12)13-8-3-4-9-15-13/h5-7,10,13,15H,2-4,8-9H2,1H3/t13-/m0/s1 |
InChI Key |
QLZXNFLQSKFWQL-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=CC(=C1)[C@@H]2CCCCN2 |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 3-(piperidin-2-yl)benzoate typically involves the reaction of ethyl 3-bromobenzoate with (S)-piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (S)-Ethyl 3-(piperidin-2-yl)benzoate may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 3-(piperidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-Ethyl 3-(piperidin-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-Ethyl 3-(piperidin-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between (S)-Ethyl 3-(piperidin-2-yl)benzoate and analogous compounds:
Key Observations :
Physicochemical Properties
Comparative data for key parameters:
| Property | (S)-Ethyl 3-(piperidin-2-yl)benzoate | Ethyl 4-(carbamoylamino)benzoate | 3-(Piperidin-1-ylsulfonyl)benzoic acid |
|---|---|---|---|
| LogP | ~2.5 (estimated) | ~1.8 | ~1.5 |
| Hydrogen Bond Acceptors | 3 | 4 | 5 |
| TPSA (Ų) | ~40 | ~80 | ~90 |
| BBB Permeability | High (predicted) | Low | Low |
- Lipophilicity: The ethyl ester and piperidine group in (S)-Ethyl 3-(piperidin-2-yl)benzoate confer higher LogP compared to carbamoylamino or sulfonamide analogs, favoring membrane permeability .
- Polar Surface Area (TPSA): Lower TPSA (~40 Ų) suggests enhanced BBB penetration relative to polar derivatives like ethyl 4-(carbamoylamino)benzoate (TPSA ~80 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
